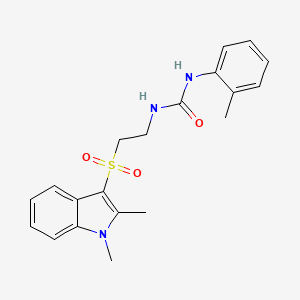
2-(1H-imidazol-2-yl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-2-yl)-5-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-(1H-imidazol-2-yl)-5-methylpyridine is the V600E-BRAF kinase , a major protein involved in various types of human cancers . This kinase is responsible for the amplification of the MAPK pathway and contributes to oncogenesis .
Mode of Action
This compound interacts with the V600E-BRAF kinase, inhibiting its activity . This inhibition disrupts the MAPK pathway, leading to changes in cellular signaling .
Biochemical Pathways
The compound affects the MAPK pathway , which is involved in cell proliferation, differentiation, and apoptosis . By inhibiting the V600E-BRAF kinase, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of V600E-BRAF kinase, disruption of the MAPK pathway, and potential changes in cell proliferation and apoptosis . These effects could potentially lead to a reduction in tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-5-methylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonia, leading to the formation of the imidazole ring fused to the pyridine ring . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-5-methylpyridine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
2-(1H-imidazol-2-yl)-5-methylpyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)pyridine
- 2-(1H-imidazol-2-yl)-4-methylpyridine
- 2-(1H-imidazol-2-yl)-6-methylpyridine
Uniqueness
2-(1H-imidazol-2-yl)-5-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-2-3-8(12-6-7)9-10-4-5-11-9/h2-6H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRVSSDCBMEEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)
![3-Cyclopropyl-6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2892469.png)


![(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate](/img/structure/B2892474.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2892476.png)


![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)




